2,6-Bis[(diphenylphosphoryl)methyl]pyridine
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Overview
Description
2,6-Bis[(diphenylphosphoryl)methyl]pyridine is an organophosphorus compound with the molecular formula C29H23NP2. It is a derivative of pyridine, featuring two diphenylphosphoryl groups attached to the 2 and 6 positions of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(diphenylphosphoryl)methyl]pyridine typically involves the reaction of 2,6-dichloromethylpyridine with diphenylphosphine oxide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale. Continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(diphenylphosphoryl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphoryl groups to phosphine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
2,6-Bis[(diphenylphosphoryl)methyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology: The compound is explored for its potential as a bioactive molecule, with studies investigating its interactions with biological macromolecules.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,6-Bis[(diphenylphosphoryl)methyl]pyridine involves its ability to coordinate with metal ions through its phosphorus and nitrogen atoms. This coordination can alter the electronic properties of the metal center, enhancing its reactivity in catalytic processes. The compound can also interact with biological targets, such as enzymes or receptors, by binding to specific sites and modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the interactions involved .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(diphenylphosphino)pyridine: Similar structure but with phosphine groups instead of diphenylphosphoryl groups.
2,6-Bis(di-tert-butylphosphinomethyl)pyridine: Features di-tert-butylphosphino groups, offering different steric and electronic properties.
2,6-Bis(bis(2-pyridylmethyl)amino)methyl-4-methylphenol: A related compound with different functional groups, used for selective colorimetric phosphate measurements.
Uniqueness
2,6-Bis[(diphenylphosphoryl)methyl]pyridine is unique due to its specific combination of diphenylphosphoryl groups and pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in forming stable metal complexes and exploring new catalytic and bioactive applications.
Properties
Molecular Formula |
C31H27NO2P2 |
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Molecular Weight |
507.5 g/mol |
IUPAC Name |
2,6-bis(diphenylphosphorylmethyl)pyridine |
InChI |
InChI=1S/C31H27NO2P2/c33-35(28-16-5-1-6-17-28,29-18-7-2-8-19-29)24-26-14-13-15-27(32-26)25-36(34,30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-23H,24-25H2 |
InChI Key |
MULOHZXKUHKBMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=NC(=CC=C2)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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